molecular formula C10H9BrO4 B13559682 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13559682
M. Wt: 273.08 g/mol
InChI Key: DCMRCVVYEZMQRZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a ketone functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by oxidation. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring. The resulting brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenylacetic acid
  • 3-Bromo-4-methoxybenzoic acid
  • 3-Bromo-4-methoxyphenethylamine

Uniqueness

Compared to similar compounds, 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other brominated and methoxylated phenyl derivatives .

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

DCMRCVVYEZMQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)O)Br

Origin of Product

United States

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